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Compound of Interest

Compound Name: 2-Chlorophenethyl bromide

Cat. No.: B098454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Chlorophenethyl bromide (1-(2-bromoethyl)-2-chlorobenzene). The information herein is

curated for professionals in research and development who require a detailed understanding of

the spectral characteristics of this compound for identification, characterization, and quality

control purposes.

Introduction
2-Chlorophenethyl bromide is a halogenated aromatic compound with potential applications

in organic synthesis and as an intermediate in the development of pharmaceutical agents.

Accurate and thorough spectroscopic analysis is paramount for confirming its molecular

structure and purity. This document outlines the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by

established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-
Chlorophenethyl bromide. These predictions are based on the analysis of substituent effects

and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum of 2-Chlorophenethyl bromide is expected to exhibit distinct

signals for the aromatic and aliphatic protons. The electron-withdrawing effects of the chlorine

and bromine atoms will influence the chemical shifts of the adjacent protons.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-3, H-4, H-5, H-6 7.1 - 7.4 Multiplet ~7-8

-CH2-Ar 3.3 - 3.5 Triplet ~7

-CH2-Br 3.6 - 3.8 Triplet ~7

2.1.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will show six distinct signals: four for the aromatic carbons and

two for the aliphatic carbons. The chemical shifts are influenced by the electronegativity of the

halogen substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 ~138

C-2 ~134

C-3, C-4, C-5, C-6 127 - 132

-CH2-Ar ~38

-CH2-Br ~32

Infrared (IR) Spectroscopy
The IR spectrum of 2-Chlorophenethyl bromide will display characteristic absorption bands

corresponding to its functional groups.
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Vibrational Mode
Predicted Absorption Range

(cm-1)
Intensity

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=C stretch (aromatic) 1600 - 1450 Medium to Strong

C-H wag (-CH2X) 1300 - 1150 Medium

C-Cl stretch 850 - 550 Strong

C-Br stretch 690 - 515 Strong

Mass Spectrometry (MS)
The mass spectrum of 2-Chlorophenethyl bromide will show a characteristic molecular ion

peak cluster due to the isotopic abundances of chlorine (35Cl and 37Cl) and bromine (79Br

and 81Br).

Ion Predicted m/z
Relative Intensity

Pattern
Notes

[M]+ 218 M:M+2:M+4 ≈ 3:4:1

Due to the presence

of one Cl and one Br

atom.[1]

[M-Br]+ 139/141 ~3:1
Loss of the bromine

atom.

[M-CH2Br]+ 125/127 ~3:1 Benzylic cleavage.

[C7H7]+ 91 -

Tropylium ion, a

common fragment for

alkylbenzenes.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. Specific instrument parameters may vary.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chlorophenethyl bromide in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

1H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

13C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.
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Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the

ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm-1.

Resolution: 4 cm-1.

Number of Scans: 16-32.

Data Processing: A background spectrum is first collected and automatically subtracted from

the sample spectrum.

Mass Spectrometry
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample

into a GC column for separation before introduction into the mass spectrometer. This is

ideal for volatile and thermally stable compounds.

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a

syringe pump.

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule,

typically at 70 eV.

Acquisition:

Mass Range: m/z 50-500.

Scan Speed: Dependent on the instrument and sample introduction method.
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Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the

mass-to-charge ratio (m/z).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Chlorophenethyl bromide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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